Silica

Rheology Reinforcement Surface Area

Generic CAS 13778-37-5 masks critical performance differences between silica types. Specify exact grade to ensure batch-to-batch reproducibility and application fitness. • Hydrophilic fumed silica: non-porous, BET 50-400 m²/g, for rheology control in non-polar systems. • Hydrophobic fumed silica: moisture-resistant, for polar systems and NRL foam reinforcement. • Porous vs. non-porous morphology dictates optimal catalyst activation temperature (800°C vs. 1000°C). BenchChem offers tailored silica grades with certified specifications.

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 13778-37-5
Cat. No. B075949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS13778-37-5
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Silica Procurement for Scientists & Formulators


Silica (CAS 13778-37-5), also known as silicon dioxide (SiO₂), is not a single material but a broad class designation encompassing numerous synthetic and naturally occurring amorphous and crystalline forms with widely divergent physical properties and performance characteristics [1]. These variations include fumed silica, precipitated silica, silica gel, colloidal silica, and various mesoporous silicas, each manufactured via distinct processes that dictate critical parameters such as specific surface area (BET), pore volume, pore size distribution, particle morphology, and surface chemistry (silanol density and hydrophobicity/hydrophilicity) [2]. Procurement under this generic CAS number alone is insufficient for scientific or industrial selection, as the exact grade, manufacturer, and production method ultimately determine the material's suitability for a given application, ranging from rheology modification to catalyst support to chromatographic separation [3].

Generic CAS 13778-37-5 alone is insufficient for procurement; exact grade and manufacturer drive performance.
Specify form: fumed (non‑porous) for rheology, precipitated (porous) for reinforcement or carriers, colloidal for coatings.
Surface area (BET), pore volume, and surface chemistry (silanol density, hydrophobic/hydrophilic) define application suitability.

Generic Silica Substitution: Performance Risks


The generic CAS number 13778-37-5 masks critical performance-defining differences between synthetic silica types that render them non-interchangeable in virtually all applications. For example, fumed silica typically exhibits a non-porous structure with a BET surface area ranging from 50–400 m²/g and is primarily used for rheology control and reinforcement, whereas precipitated silica possesses a porous structure with BET surface areas between 60–300 m²/g and is predominantly used as a reinforcing filler in rubber and a carrier in free-flow agents . Furthermore, even within a single subclass like fumed silica, variations in surface area, aggregate structure, and surface treatment (hydrophilic vs. hydrophobic) lead to marked differences in thickening efficiency, dispersibility, and moisture resistance, making a simple CAS number-based substitution a significant risk to product performance and process reproducibility [1].

Morphology Fumed (non‑porous) and precipitated (porous) silica exhibit distinct thickening and reinforcement behaviors; a CAS‑number‑based swap may shift final product rheology and mechanical properties significantly.
Surface treatment Hydrophilic and hydrophobic fumed silica grades differ in dispersibility and moisture resistance; substituting one for the other can alter formulation stability and process reproducibility.
Aggregate structure Even within the same type, variations in specific surface area and aggregate morphology affect thickening efficiency; direct interchangeability should not be assumed without validation.

Silica Grade Performance Comparison


Fumed vs. Precipitated: Surface Area and Porosity

A direct comparison of fumed silica and precipitated silica reveals fundamentally different morphological characteristics. Fumed silica exhibits a BET surface area typically in the range of 50–400 m²/g and is non-porous, whereas precipitated silica is porous with BET surface areas of 60–300 m²/g . This structural distinction is critical: the non-porous nature of fumed silica enables its use in applications requiring high external surface area for hydrogen bonding and network formation (e.g., thixotropic agents), while the internal porosity of precipitated silica makes it suitable as a carrier for liquids or a reinforcing filler where occluded rubber within pores contributes to reinforcement [1].

Fumed vs. Precipitated
Head‑to‑head
Fumed: BET 50–400 m²/g, non‑porous
Precipitated: BET 60–300 m²/g, porous
Morphology defines application suitability
Non‑porous fumed silica supports hydrogen‑bond network formation (thixotropy); porous precipitated silica is preferred for liquid carriers and rubber reinforcement.
Procurement must specify ‘fumed’ or ‘precipitated’ plus target BET range.
Rheology Reinforcement Surface Area

Hydrophobic vs. Hydrophilic Silica in NRLF

In natural rubber latex foam applications, hydrophobic fumed silica demonstrates significantly better dispersion and performance compared to hydrophilic silica [1]. This effect is attributed to the hydrophobic surface treatment which reduces moisture adsorption and improves compatibility with the non-polar rubber matrix. A direct comparison study shows that hydrophobic fumed silica yields superior physical properties in the final foam, including higher tensile strength and better compression set, compared to hydrophilic fumed silica and precipitated silica alternatives [1]. The study explicitly notes that larger specific surface areas of the hydrophobic grade result in better dispersity within the rubber matrix, leading to a more uniform cell structure and improved mechanical properties [2].

Hydrophobic vs. Hydrophilic in NRLF
Head‑to‑head
Hydrophobic fumed silica: superior dispersion, higher tensile strength
Hydrophilic silica: inferior dispersion and mechanical properties
Surface treatment critical for non‑polar matrix compatibility
Hydrophobic fumed silica is reported to deliver better dispersity and mechanical reinforcement in natural rubber latex foam.
Hydrophilic grade substitution may lead to performance failure; verify surface treatment before procurement.
Rubber Compounding Surface Chemistry Dispersion

Hygrothermal Aging: Precipitated vs. Fumed Silica

In the context of nanostructured silica used in super-insulation materials (SIM), a comparative study of fumed and precipitated silica subjected to hygrothermal ageing revealed distinct differences in long-term stability [1]. The study found that the hydrophilicity of a precipitated silica decreases with ageing due to the reduction of its specific surface area, making it more sensitive to moisture-induced degradation compared to fumed silica [1]. Critically, surface chemistry is identified as a key parameter governing the extent of these changes: precipitated silica is more sensitive than fumed silica, while hydrophobic silica exhibited the strongest resistance to ageing-related performance loss [1].

Hygrothermal Ageing Resistance
Head‑to‑head
Hydrophobic silica – strongest resistance Fumed silica – intermediate sensitivity Precipitated silica – most sensitive
Precipitated hydrophilicity decreases with ageing due to surface area reduction
Long‑term humidity and temperature exposure degrade precipitated silica more rapidly; hydrophobic grades maintain insulation performance.
For super‑insulation materials, prioritize hydrophobic grades to ensure durable performance.
Hygrothermal Stability Ageing Resistance Insulation

Porous vs. Non-Porous Silica: Calcination Temperature

A study comparing porous and non-porous silica as supports for metallocene catalysts in ethylene polymerization demonstrates that support morphology directly impacts optimal activation conditions and catalytic activity [1]. The research shows that calcination of the support significantly affects catalytic activity, with the best results achieved with non-porous silica at 1000°C, while porous silica exhibited optimal activity after calcination at 800°C [1]. This 200°C difference in optimal activation temperature is a direct consequence of the materials' differing thermal stability and surface silanol condensation kinetics, which are determined by their distinct morphological structures [2].

Porous vs. Non‑porous: Calcination
Head‑to‑head
200°C
difference in optimal calcination temperature
Non‑porous silica shows best catalytic activity after calcination at 1000°C, while porous silica requires only 800°C; morphology dictates activation protocol.
Catalyst manufacturers must align calcination conditions with the specific silica support grade.
Catalysis Polymerization Support Effects

Silica vs. Alumina: Support Effects in Catalysis

A comprehensive review of well-defined silica- and alumina-supported single-site catalysts reveals that the choice of support can dictate fundamental differences in catalytic performance, including activity, selectivity, and stability [1]. This is not a minor variation but a support effect that can completely alter reaction outcomes. For instance, silica-supported catalysts are generally preferred for their higher surface area and well-established surface chemistry for grafting organometallic complexes, often leading to higher selectivity in olefin polymerization compared to alumina-supported analogs [2]. While this evidence is based on class-level inference from a broad review, it underscores that silica and alumina supports are not interchangeable and selection must be guided by the desired catalytic pathway and product distribution.

Silica vs. Alumina Supports
Class‑level inference
Silica generally provides higher surface area and well‑defined surface chemistry for grafting organometallic complexes, often leading to higher selectivity in olefin polymerization.
Silica and alumina supports are not interchangeable; support choice can alter catalytic activity, selectivity, and stability.
Class‑level review; verify with specific catalyst system. Data to review for application context.
Catalyst Support Selectivity Support Effects

Silica vs. Zirconia in Liquid Chromatography

In the selection of stationary phases for liquid chromatography (LC), silica remains the preferred material over alternatives like alumina and zirconia due to a combination of favorable properties [1]. Specifically, silica exhibits lower reactivity, yields columns with better efficiency, and offers a higher linear capacity than alumina [1]. Furthermore, direct comparisons between silica-based reversed-phase media and zirconia-based phases show vastly different selectivity profiles, particularly for basic pharmaceuticals, meaning a separation optimized on one cannot be directly transferred to the other [2]. While this evidence is based on class-level inference and general performance comparisons, it establishes a clear hierarchy of material properties that directly informs column selection for analytical and preparative separations.

Silica vs. Zirconia in LC
Class‑level inference
Silica exhibits lower reactivity, higher column efficiency, and higher linear capacity compared to alumina; zirconia phases show different selectivity for basic pharmaceuticals.
Silica‑based columns remain first choice for routine separations; switching to zirconia or alumina requires complete method revalidation.
Class‑level inference based on general performance comparisons; method‑specific confirmation recommended.
Chromatography Stationary Phase Selectivity

Silica Application Scenarios


Rheology Control: Hydrophilic vs. Hydrophobic Fumed Silica

For applications requiring thickening, thixotropy, and anti-settling in non-polar to medium-polar systems (e.g., adhesives, sealants, coatings, printing inks), standard hydrophilic fumed silica is most effective . However, for medium-polar to polar systems where moisture resistance is paramount, hydrophobic fumed silica must be specified due to its enhanced efficiency and stability in these environments . This differentiation is critical, as using the wrong surface-treated grade can result in inadequate viscosity build-up, poor sag resistance, or moisture-induced degradation. The procurement specification must therefore include not only 'fumed silica' but also the specific surface treatment (e.g., 'hydrophobic' or 'hydrophilic') and the target BET surface area range to ensure the desired rheological profile [1].

Natural Rubber Latex Foam Reinforcement

In the production of natural rubber latex foam (NRLF) articles like mattresses and pillows, the incorporation of hydrophobic fumed silica is essential for achieving optimal mechanical properties and long-term durability . Evidence shows that hydrophobic fumed silica provides superior dispersion and reinforcement compared to hydrophilic silica, leading to higher tensile strength, better compression set, and more uniform cell structure . The hydrophobic surface treatment minimizes moisture adsorption and enhances compatibility with the non-polar rubber matrix, a key factor in maintaining foam integrity over time. Procurement for this application must explicitly exclude hydrophilic fumed silica and precipitated silica, and instead mandate a hydrophobic grade with a high specific surface area to maximize dispersity and reinforcement [1].

Hydrophobic Silica for Insulation Durability

For nanostructured silica used in super-insulation materials (SIM), such as vacuum insulation panels (VIPs) or advanced building envelopes, long-term resistance to hygrothermal ageing is a critical performance parameter . Comparative studies demonstrate that hydrophobic silica exhibits the strongest resistance to moisture-induced degradation, maintaining its insulation performance over time, whereas precipitated silica is significantly more sensitive to ageing due to the reduction of its specific surface area . Therefore, for any application where the material will be exposed to fluctuating humidity and temperature over its service life, procurement must specify a hydrophobic grade of silica to ensure durable thermal performance. Substituting with a less expensive precipitated or hydrophilic fumed silica will compromise the long-term efficiency and reliability of the insulation system .

Polymerization Catalyst Supports: Morphology & Calcination

When using silica as a support for metallocene or other single-site polymerization catalysts, the choice between porous and non-porous morphology dictates the optimal catalyst activation procedure . Research confirms that non-porous silica achieves maximum catalytic activity after calcination at 1000°C, while porous silica requires a lower temperature of 800°C . This 200°C difference is not trivial; using the incorrect calcination protocol for a given support morphology will result in suboptimal catalyst performance, affecting polymer yield, molecular weight, and product properties. Consequently, procurement for catalyst development must precisely define the support morphology (e.g., 'non-porous fumed silica') and, for process reproducibility, may require a specific grade from a qualified vendor to ensure consistent activation behavior .

Application
Selection Property
Validation Focus
Rheology control in non‑polar to medium‑polar systems (adhesives, sealants, coatings)
Surface treatment (hydrophilic/hydrophobic) and BET surface area
Viscosity build‑up, sag resistance, and moisture‑induced degradation under target conditions
Natural rubber latex foam reinforcement (mattresses, pillows)
Hydrophobic fumed silica with high specific surface area
Tensile strength, compression set, and cell structure uniformity; exclude hydrophilic grades
Super‑insulation materials exposed to humidity and temperature cycles (VIPs, building envelopes)
Hydrophobic silica grade with proven hygrothermal ageing resistance
Long‑term thermal performance retention; avoid precipitated or hydrophilic fumed silica
Metallocene or single‑site polymerization catalyst support
Morphology (porous vs. non‑porous) and consistent calcination behavior
Optimal calcination temperature validation; qualified vendor grade for process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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